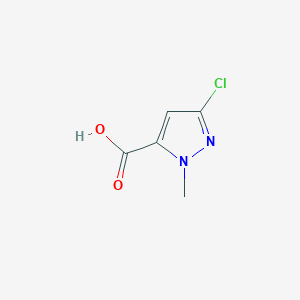

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid

Overview

Description

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .

Molecular Structure Analysis

The molecular formula of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is C5H5ClN2O2. Its average mass is 160.558 Da and its monoisotopic mass is 160.003952 Da .Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid are not available, pyrazole derivatives are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 160.56 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. Its exact mass is 160.0039551 g/mol and its monoisotopic mass is 160.0039551 g/mol .Scientific Research Applications

Pharmaceutical Research

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is utilized in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). Its pyrazole core is a common motif in many drug molecules due to its mimicry of the adenine base in ATP, making it a valuable scaffold for developing kinase inhibitors .

Agricultural Chemistry

This compound serves as a precursor in the synthesis of herbicides and fungicides. The pyrazole ring can be functionalized to create compounds that disrupt the growth of unwanted plants and fungi, contributing to increased crop yields .

Material Science

In material science, 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid can be used to create novel polymers with potential applications in creating smart materials. These materials can change their properties in response to external stimuli such as temperature, light, or pH .

Catalysis

The compound’s carboxylic acid group can act as a ligand in metal-catalyzed reactions, facilitating various organic transformations. This is particularly useful in creating more efficient and selective catalysts for industrial processes .

Biochemistry

Researchers use this compound to study enzyme inhibition, particularly in enzymes that recognize the pyrazole ring. It can help in understanding the biochemical pathways and designing inhibitors for enzymes involved in disease states .

Analytical Chemistry

Due to its unique structure, 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid can be used as a standard or reagent in analytical methods such as HPLC or mass spectrometry to identify or quantify other substances .

Neuroscience

The compound’s ability to cross the blood-brain barrier makes it a candidate for the development of central nervous system (CNS) drugs. It can be modified to create molecules that target neurological pathways .

Environmental Science

In environmental science, derivatives of this compound can be used to create sensors for detecting pollutants or toxins. The reactivity of the pyrazole ring with various environmental factors can lead to the development of sensitive detection methods .

Mechanism of Action

Target of Action

A structurally similar compound, 3-methylpyrazole-5-carboxylic acid, is known to be a potent and selective d-amino acid oxidase (dao) inhibitor .

Mode of Action

It’s worth noting that a pyrazole derivative exhibited high anti-rice blast activity without any significant antimicrobial activity . More research is needed to fully understand the interaction of this compound with its targets.

Biochemical Pathways

Related compounds have been shown to impact the dao pathway , which plays a crucial role in the metabolism of D-amino acids.

Result of Action

Related compounds have been shown to protect dao cells from oxidative stress induced by d-serine .

Future Directions

properties

IUPAC Name |

5-chloro-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKGTUGORXMNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596987 | |

| Record name | 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |

CAS RN |

173841-02-6 | |

| Record name | 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173841-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

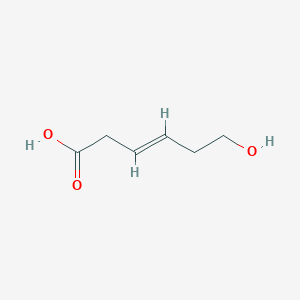

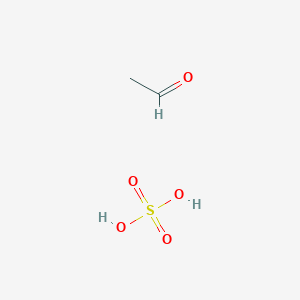

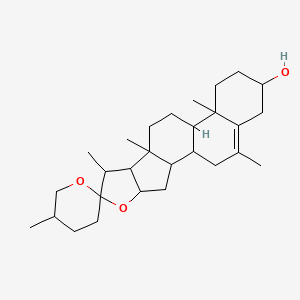

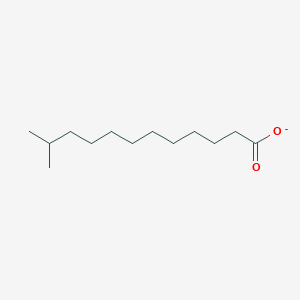

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA) exert its effects on plants? Does it directly target pathogens?

A: CMPA does not directly target pathogens like bacteria or fungi. Instead, it acts as a plant activator, triggering the plant's own defense mechanisms, specifically Systemic Acquired Resistance (SAR) [, , ]. This means that CMPA stimulates the plant's immune system to better defend itself against a broad spectrum of pathogens, rather than directly inhibiting the pathogens themselves.

Q2: What is the evidence that CMPA induces Systemic Acquired Resistance (SAR) in plants?

A2: Several lines of evidence point to CMPA's role as a SAR inducer:

- Disease resistance: CMPA application protects plants from various bacterial and fungal diseases, including rice blast (caused by Pyricularia oryzae), bacterial leaf blight in rice (caused by Xanthomonas oryzae pv. oryzae), and diseases in Arabidopsis thaliana caused by Pseudomonas syringae, Colletotrichum higginsianum, and Botrytis cinerea [, , , ]. Importantly, this protection occurs without CMPA showing any direct antimicrobial activity against these pathogens.

- Gene expression: CMPA treatment leads to the upregulation of SAR marker genes like PR1, PR2, and PR5 in Arabidopsis []. These genes are known to be involved in the plant's defense response.

- Salicylic acid pathway: CMPA's effects on disease resistance and gene expression are dependent on the salicylic acid (SA) signaling pathway, a crucial component of SAR [, ]. Studies in Arabidopsis mutants deficient in SA biosynthesis or perception show that CMPA's effects are abolished or diminished, indicating its reliance on this pathway.

Q3: How does the structure of CMPA relate to its activity as a SAR inducer? Are there any specific structural features crucial for its activity?

A3: While detailed structure-activity relationship (SAR) studies for CMPA as a plant activator are limited in the provided literature, some insights can be drawn:

- Pyrazole ring: The core pyrazole ring appears essential for activity [].

- Carboxylic acid group: The presence of a carboxyl group at the 5-position of the pyrazole ring is crucial for CMPA's anti-rice blast activity [].

- Halogen substitution: A halogen atom, specifically chlorine or bromine, at the 3-position enhances the activity []. This suggests that electronic effects and possibly interactions with a biological target are influenced by this substitution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxazolo[3,2-a]pyridine](/img/structure/B1258410.png)

![7-[(4S)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-YL]heptanoic acid](/img/structure/B1258413.png)

![(1R,3S,5E)-5-[(2Z)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1258418.png)

![3-[(1R)-1-[[(2S)-3-[diethoxymethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B1258419.png)

![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,4S)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258422.png)

![[(2R,3R,4S)-4-(1-benzothiophen-3-yl)-2-ethoxy-3-(3-hydroxypropyl)-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1258423.png)